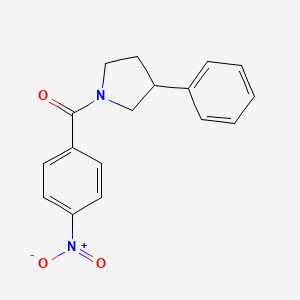
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a 4-nitrobenzoyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine typically involves the acylation of 3-phenylpyrrolidine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Chloroform or dichloromethane
- Temperature: 0°C to room temperature
- Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of acetic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidine derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with acetic acid
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products
Reduction: 1-(4-Aminobenzoyl)-3-phenylpyrrolidine
Substitution: Various substituted benzoyl derivatives
Hydrolysis: 4-nitrobenzoic acid and 3-phenylpyrrolidine
科学研究应用
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a drug candidate.
作用机制
The mechanism of action of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzoyl and phenyl groups contribute to the compound’s ability to bind to specific proteins or enzymes, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-Nitrobenzoyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
4-Nitrobenzoyl chloride: Used as a reagent in the synthesis of various nitrobenzoyl derivatives.
1-(4-Nitrophenyl)-3-phenylpyrrolidine: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.
Uniqueness
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine is unique due to the presence of both a nitrobenzoyl group and a phenyl group on the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The nitro group provides reactivity for further chemical modifications, while the benzoyl and phenyl groups contribute to the compound’s stability and potential interactions with biological targets.
属性
IUPAC Name |
(4-nitrophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(14-6-8-16(9-7-14)19(21)22)18-11-10-15(12-18)13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICSBIOISXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
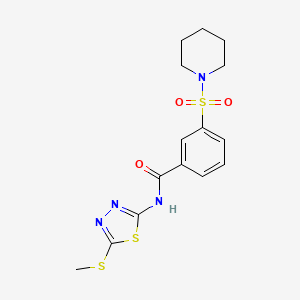

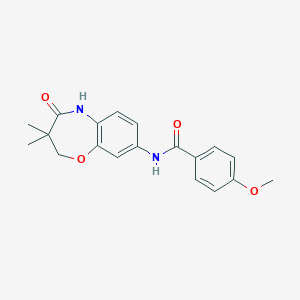
![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
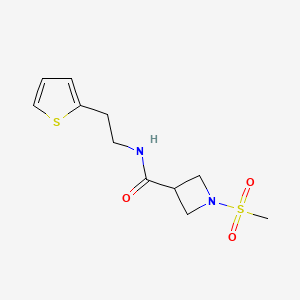
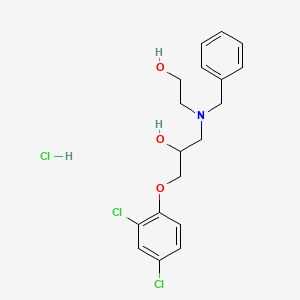
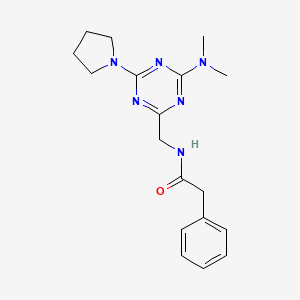
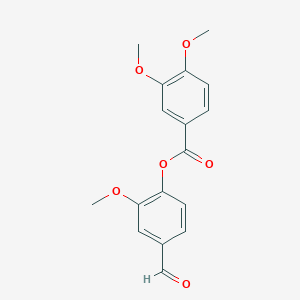
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
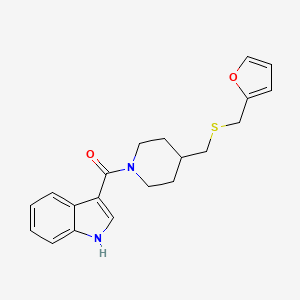
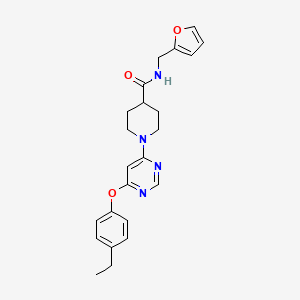
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
